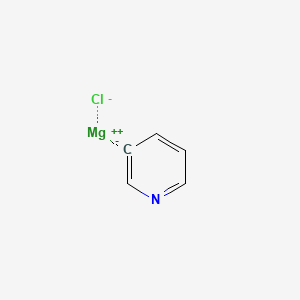

Pyridin-3-ylmagnesium chloride

Description

Pyridin-3-ylmagnesium chloride is a Grignard reagent widely used in organic synthesis for introducing pyridinyl groups into target molecules. It is synthesized via the reaction of 3-bromopyridine with isopropylmagnesium chloride in tetrahydrofuran (THF) at 0°C, followed by stirring at 25°C for 1 hour . The freshly prepared reagent is highly reactive and typically employed in nucleophilic addition or coupling reactions, such as in the synthesis of intermediate DA-23-35, where it reacts with a THF solution of DA-23-34 at 0°C, yielding a solid product after workup .

Key characteristics include:

- Solubility: Prepared and utilized in THF, a common solvent for Grignard reactions.

- Reactivity: Demonstrates typical Grignard behavior, participating in carbon-carbon bond-forming reactions.

- Applications: Serves as a critical intermediate in pharmaceutical and fine chemical synthesis.

Properties

IUPAC Name |

magnesium;3H-pyridin-3-ide;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N.ClH.Mg/c1-2-4-6-5-3-1;;/h1-2,4-5H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAJZEOSNIPCPO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=CN=C1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.85 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of 3-Halopyridines with Magnesium

The most widely documented method involves the reaction of 3-bromopyridine with magnesium metal in anhydrous tetrahydrofuran (THF) under an inert atmosphere. The general reaction is represented as:

Key parameters include:

-

Solvent : THF is preferred over diethyl ether due to its higher boiling point () and ability to stabilize the Grignard intermediate.

-

Temperature : Reactions typically proceed at reflux () but may be initiated at room temperature to avoid violent exotherms.

-

Additives : Lithium chloride (LiCl) is often added to form a complex, enhancing reactivity by reducing aggregation.

Table 1: Comparative Yields Under Varied Conditions

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial protocols prioritize safety and consistency by employing continuous flow reactors. These systems mitigate risks associated with exothermic reactions and enable real-time monitoring of reagent stoichiometry. For example, a patented method describes:

Process Optimization

Key industrial challenges include minimizing residual magnesium and halide byproducts. A study demonstrated that using 1.3–1.5 molar equivalents of 3-bromopyridine relative to magnesium achieves near-quantitative conversion () while avoiding excess reagent accumulation.

Advancements in Reaction Efficiency

Role of Lithium Chloride Complexes

The addition of LiCl transforms the Grignard reagent into a more nucleophilic species, enabling reactions at lower temperatures () and shorter times (5 vs. 24 hours). This is attributed to the formation of , which solubilizes the magnesium intermediate.

BF₃-Mediated Functionalization

Recent studies highlight boron trifluoride () as a catalyst for direct functionalization of pyridines. For instance, facilitates regioselective alkylation of this compound with alkenes, achieving yield.

Table 2: Impact of Additives on Reaction Kinetics

Characterization and Quality Control

Spectroscopic Analysis

Chemical Reactions Analysis

Nucleophilic Addition to Carbonyl Electrophiles

Pyridin-3-ylmagnesium chloride reacts with carbonyl compounds to form alcohols or ketones via nucleophilic attack. Key substrates include:

For example, reaction with N-methoxy-N-methylbenzamide in toluene at room temperature produces biaryl ketones in 94% yield ( ).

Cross-Coupling Reactions

The reagent participates in transition-metal-catalyzed couplings to form carbon-carbon bonds:

Suzuki-Miyaura Coupling

This compound reacts with aryl halides (e.g., bromobenzene) under palladium catalysis:

Negishi Coupling

With alkyl halides and Ni or Pd catalysts:

Ligand Coupling with Sulfonium Salts

Reacts with pyridylsulfonium salts to form bipyridines:

| Sulfonium Salt | Product | Yield |

|---|---|---|

| 2-Pyridylsulfonium | 2,2′-Bipyridine | 85% |

| 3-Pyridylsulfonium | 2,3′-Bipyridine | 78% |

| 4-Pyridylsulfonium | 2,4′-Bipyridine | 82% |

Conditions: THF, −40°C to rt, 2–12 h ( ).

Pyridine N-Oxide Derivatives

-

Reacts with pyridine N-oxides at −40°C to form 2,3-dihydropyridine N-oxides (trans-selectivity, 70–85% yield) ( ).

-

Subsequent Diels-Alder cycloaddition yields azabicyclo compounds ( ).

Reaction Optimization Insights

-

Additives : LiCl enhances reactivity by stabilizing the Grignard species ( ).

-

Solvent Effects : THF improves yields in cross-couplings, while toluene favors carbonyl additions ( ).

-

Temperature Control : Low temperatures (−40°C to −20°C) prevent side reactions in heterocycle syntheses ( ).

Comparative Reactivity

| Parameter | This compound | Pyridin-3-ylmagnesium Bromide |

|---|---|---|

| Solubility in THF | High | Moderate |

| Coupling Efficiency | 85–94% | 75–88% |

| Stability at 25°C | >24 h | 12–18 h |

Scientific Research Applications

Organic Synthesis

Formation of Carbon-Carbon Bonds

Pyridin-3-ylmagnesium chloride serves as a nucleophile in reactions with electrophiles, facilitating the formation of carbon-carbon bonds. This property is crucial in constructing complex organic frameworks. For instance, it can react with carbonyl compounds to yield alcohols through nucleophilic addition reactions .

Synthesis of Heterocycles

The compound is also utilized in the synthesis of heterocyclic compounds. Its ability to participate in metal-catalyzed cross-coupling reactions allows for the formation of various pyridine derivatives, which are valuable in pharmaceuticals and agrochemicals .

Medicinal Chemistry

Pharmaceutical Intermediates

this compound is instrumental in synthesizing intermediates for pharmaceutical compounds. For example, it plays a role in the synthesis of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate for the antiepileptic drug perampanel . This highlights its significance in developing therapeutic agents.

Biological Activity Studies

Research has indicated that pyridine derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory properties. This compound can be used to synthesize these derivatives, enabling studies into their pharmacological effects .

Material Science

Polymer Chemistry

In material science, this compound can be employed to synthesize polymers with specific properties. Its reactivity allows for the modification of polymer backbones or side chains, leading to materials with enhanced functionalities such as conductivity or thermal stability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Pyridin-3-ylmagnesium chloride involves the formation of a carbon-magnesium bond, which is highly nucleophilic. This nucleophilicity allows it to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions it undergoes, but generally, it acts as a nucleophile in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridinyl Grignard Reagents

Pyridin-3-ylmagnesium chloride belongs to a class of heteroaromatic Grignard reagents. Its reactivity and stability are influenced by the position of the magnesium substituent on the pyridine ring. For example:

Pyridinyl Carboxylic Acid Derivatives

These compounds are synthesized via alternative routes:

- 3-(Pyridin-3-yl)propionyl chloride hydrochloride : Prepared by treating 3-(pyridin-3-yl)propionic acid with thionyl chloride, yielding a reactive acyl chloride intermediate .

- 3-(Pyridin-3-yl)propionyl-prolyl-pyrrolidine derivatives : Synthesized via coupling reactions using activated esters or acyl chlorides, achieving yields of 66–73% after flash chromatography .

Table 2: Comparison of Pyridinyl Derivatives

Yield inferred from stoichiometric excess of thionyl chloride in .

Functional and Reactivity Differences

- Nucleophilicity : this compound acts as a strong nucleophile, enabling C–C bond formation, whereas pyridinyl acyl chlorides (e.g., 3-(pyridin-3-yl)propionyl chloride) are electrophilic, participating in acyl transfer reactions .

- Stability : Grignard reagents like this compound require anhydrous conditions and low temperatures to prevent decomposition, while acyl chlorides are moisture-sensitive but thermally more stable .

Biological Activity

Pyridin-3-ylmagnesium chloride is a Grignard reagent that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyridine ring, which contributes to its unique chemical properties. The compound is typically synthesized through the reaction of pyridine with magnesium in the presence of chlorides. Its structure allows for interactions with various biological molecules, making it a useful tool in biological research.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound can act as a probe to study enzyme interactions and metabolic pathways. Its hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring engages in π-π interactions, modulating enzyme or receptor activity.

- Antibacterial Activity : Research has shown that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated universal antibiofilm activity and concentration-dependent inhibition against various bacterial strains .

1. Antibacterial Activity

A study evaluated the antibacterial efficacy of pyridine derivatives against five bacteria strains. Notably, compounds like 21b and 21d exhibited significant inhibitory effects, highlighting the importance of structural modifications (e.g., fluorine substitution) in enhancing bioactivity .

2. Protein Kinase Inhibition

This compound has been investigated for its potential to inhibit protein kinases. In a study focusing on pyrido[3,4-g]quinazolines, which are structurally related to pyridin-3-yl compounds, it was found that specific structural features were essential for maintaining kinase inhibitory potency .

3. Cytotoxicity Studies

In cellular assays, certain derivatives showed low cytotoxicity against human cell lines while maintaining high potency against malaria strains (e.g., Plasmodium falciparum). For example, one derivative displayed an IC50 value of 52 nM with a selectivity index exceeding 1500, indicating its potential as a therapeutic agent with minimal side effects .

Data Table: Summary of Biological Activities

| Compound | Activity | IC50 Value (nM) | Selectivity Index |

|---|---|---|---|

| This compound | Antibacterial | Varies by derivative | Varies by derivative |

| 21b | Significant antibacterial effect | Not specified | Not specified |

| 21d | Significant antibacterial effect | Not specified | Not specified |

| Pyrido[3,4-g]quinazoline | Protein kinase inhibition | Not specified | Not specified |

Q & A

Q. What are the optimal reaction conditions for synthesizing pyridin-3-ylmagnesium chloride to ensure high yield and purity?

this compound is typically synthesized via Grignard reagent formation. Key parameters include:

- Solvent selection : Dry THF or diethyl ether under inert atmosphere (argon/nitrogen) to prevent hydrolysis .

- Temperature control : Maintain 0–5°C during magnesium activation, then gradually warm to room temperature for reaction completion .

- Substrate ratios : A 1:1 molar ratio of 3-chloropyridine to magnesium is standard, but excess magnesium (1.2–1.5 equivalents) improves yield by compensating for surface passivation . Characterization via 1H NMR (δ 8.5–9.0 ppm for pyridinyl protons) and GC-MS ensures purity and confirms successful synthesis .

Q. How should this compound be handled and stored to maintain reactivity?

- Storage : Use flame-dried glassware under inert gas (argon) at –20°C in tightly sealed containers. Avoid moisture, as hydrolysis generates pyridine and HCl, reducing reactivity .

- Handling : Quench residual reagent with dry isopropanol or saturated ammonium chloride to prevent exothermic decomposition . Document storage conditions and handling protocols rigorously to ensure reproducibility .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?

The 3-pyridinyl position exhibits higher nucleophilicity due to electronic effects :

- Resonance stabilization : The lone pair on nitrogen directs electron density to the 3-position, enhancing reactivity in Suzuki-Miyaura or Negishi couplings .

- Computational modeling : DFT studies show lower activation energy for 3-position attack compared to 2- or 4-positions. Validate with kinetic experiments using stopped-flow techniques .

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

Discrepancies often arise from:

- Impurity profiles : Trace moisture or oxygen degrades the reagent. Use Karl Fischer titration to quantify water content (<50 ppm) and repeat reactions under stricter anhydrous conditions .

- Catalyst variability : Screen ligands (e.g., Pd(PPh₃)₄ vs. XPhos) to identify optimal systems. Compare yields and byproduct formation via LC-MS .

- Statistical analysis : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, catalyst loading) and identify reproducibility thresholds .

Q. What advanced techniques characterize the stability and decomposition pathways of this compound?

- In situ monitoring : Use Raman spectroscopy to track reagent degradation in real time, identifying intermediates like pyridinyl radicals .

- Accelerated stability studies : Expose the reagent to controlled humidity (20–80% RH) and quantify decomposition products (e.g., pyridine-3-ol) via GC-MS .

- Thermogravimetric analysis (TGA) : Determine thermal stability thresholds (typically <40°C) to guide safe handling protocols .

Methodological Guidelines

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Molecular docking : Simulate interactions with transition metal catalysts (e.g., Pd or Ni) to predict coupling efficiency. Compare with experimental yields .

- Reaction pathway modeling : Use Gaussian or ORCA software to calculate transition states and activation energies for proposed mechanisms .

Q. What strategies ensure reproducibility in multi-step syntheses using this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.